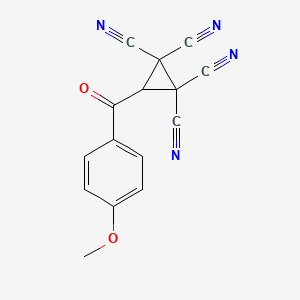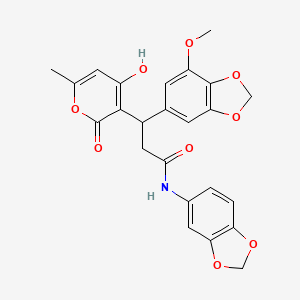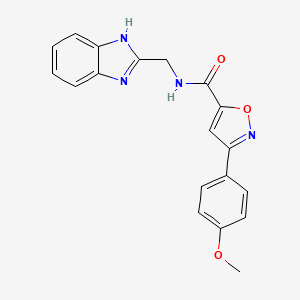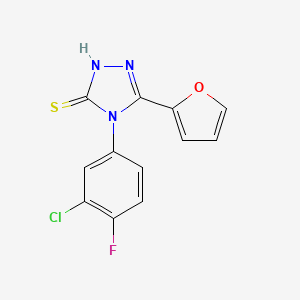![molecular formula C15H19F3N2O4S B11057457 N-[(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-4-yl)methyl]acetamide](/img/structure/B11057457.png)
N-[(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE is a complex organic compound characterized by the presence of a trifluoromethoxy group, a sulfonyl group, and a piperidyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine to form the sulfonyl-piperidyl intermediate . This intermediate is then reacted with acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfonyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[(1-{[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}-4-PIPERIDYL)METHYL]ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19F3N2O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C15H19F3N2O4S/c1-11(21)19-10-12-6-8-20(9-7-12)25(22,23)14-4-2-13(3-5-14)24-15(16,17)18/h2-5,12H,6-10H2,1H3,(H,19,21) |
InChI Key |
YYWQHNYSJFXLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057377.png)
![Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-](/img/structure/B11057392.png)
![N-[3-(morpholin-4-yl)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11057400.png)

![3-(3-fluorophenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057406.png)


![N-(6-cyano-1,3-benzodioxol-5-yl)-2-({(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl}sulfanyl)acetamide](/img/structure/B11057412.png)
![Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B11057425.png)


![9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11057446.png)
![1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B11057452.png)

